molecular formula C10H15NO B3423826 2-Benzylamino-propan-1-ol CAS No. 3217-09-2

2-Benzylamino-propan-1-ol

Cat. No. B3423826
CAS RN: 3217-09-2
M. Wt: 165.23 g/mol
InChI Key: PJXWCRXOPLGFLX-UHFFFAOYSA-N
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Description

2-Benzylamino-propan-1-ol is a chemical compound with the CAS Number: 3217-09-2 . It has a molecular weight of 165.24 and its IUPAC name is 2-(benzylamino)-1-propanol .


Molecular Structure Analysis

The InChI code for 2-Benzylamino-propan-1-ol is 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-Benzylamino-propan-1-ol is a powder with a melting point between 64-68 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antifungal Agent Development

2-Benzylamino-propan-1-ol derivatives have been extensively studied for their antifungal properties. Research has shown that certain compounds, such as those containing 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, exhibit strong antifungal activity. For instance, specific derivatives have demonstrated significantly higher antifungal activity than established drugs like Fluconazole and Itraconazole against pathogens like Candida albicans (Tang et al., 2013). Additionally, the synthesis and structure-activity relationships (SARs) of modified 1-benzylamino-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols have been explored to identify new antifungal agents with effective minimum inhibitory concentrations (MIC80) (Giraud et al., 2009).

Positive Inotropic Agent Synthesis

Compounds derived from 1-(benzylamino)-propan-1-ol have been synthesized for potential use as positive inotropic agents. These agents could enhance heart muscle contractions. For example, certain derivatives showed favorable activities in increasing coronary blood flow and left ventricular pressure in rat models (Li et al., 2009).

Radioligand Development

Derivatives of 2-Benzylamino-propan-1-ol have been investigated for their potential as radioligands, particularly in targeting serotonin (5-HT(2)) and dopamine (D(2)) receptors. These compounds could be valuable in neuroimaging and the study of neurological disorders. Some of these compounds, when labeled with iodine-125, have shown the ability to cross the blood-brain barrier and localize in brain regions rich in dopamineand serotonin receptors (Guarna et al., 2001).

Anticancer and Antiviral Agent Research

Interestingly, certain 2-Benzylamino-propan-1-ol derivatives have been discovered as multipotent agents with inhibitory effects on the proliferation of prions, cancer cells, and influenza viruses. This highlights their potential in developing therapies targeting multiple diseases. One such compound, termed 5Y, exhibited strong activity against prion, colon cancer, and influenza virus without significant toxicity (Yamashita et al., 2020).

Enzyme Inhibition Studies

2-Benzylamino-propan-1-ol derivatives have also been explored for their enzyme inhibitory properties. For instance, some derivatives have been synthesized and evaluated as inhibitors of enzymes like trypsin and lipoxygenase. These compounds could have applications in treating inflammatory conditions and other diseases related to enzyme dysregulation (Peperidou et al., 2017).

Alcohol Sensing

Novel cyclodextrin derivatives synthesized using 2-Benzylamino-propan-1-ol have shown considerable sensitivity and selectivity towards alcohols like methanol, which could be applied in alcohol sensors. This underscores the versatility of 2-Benzylamino-propan-1-ol derivatives in various sensing technologies (Wang et al., 2001).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

The mode of action of 2-Benzylamino-propan-1-ol is currently unknown. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given its structure, it may be involved in pathways related to amino acid metabolism or neurotransmitter synthesis

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzylamino-propan-1-ol is limited. Like many small organic molecules, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . Its bioavailability would depend on factors such as its absorption efficiency and metabolic stability.

properties

IUPAC Name

2-(benzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXWCRXOPLGFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880758
Record name 1-propanol, dl-2-benzylamino-,
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylamino-propan-1-ol

CAS RN

6940-81-4, 3217-09-2
Record name 1-Propanol, dl-2-benzylamino-
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Record name NSC60402
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Record name 1-propanol, dl-2-benzylamino-,
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Record name DL-2-Benzylamino-1-propanol
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Record name 2-(benzylamino)propan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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